N'-Acetylacetohydrazide

Beschreibung

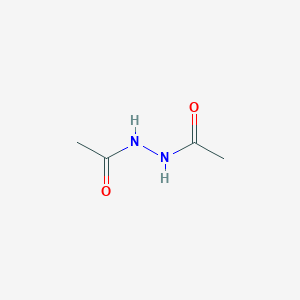

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

N'-acetylacetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O2/c1-3(7)5-6-4(2)8/h1-2H3,(H,5,7)(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLHNYIHIHQEHJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NNC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7020390 | |

| Record name | N,N'-Diacetylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3148-73-0 | |

| Record name | Acetic acid, 2-acetylhydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3148-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-Diacetylhydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003148730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Diacetylhydrazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42939 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2-acetylhydrazide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N'-Diacetylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-diacetylhydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.615 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-DIACETYLHYDRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YMR3ZF0Q4M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Mechanisms of N Acetylacetohydrazide

Established Synthetic Routes for N'-Acetylacetohydrazide

Several well-established routes are employed for the synthesis of this compound, each with its own set of reagents and reaction conditions. These primary methods include the direct acetylation of acetohydrazide, the reaction of hydrazine (B178648) hydrate (B1144303) with acetylating agents, and the coupling of acetamide (B32628).

N-Acetylation of Acetohydrazide

A primary and straightforward method for preparing this compound is the direct N-acetylation of acetohydrazide. rsc.orgnih.govrsc.org This reaction involves introducing an acetyl group onto the terminal nitrogen atom of the acetohydrazide molecule.

Commonly used acetylating agents for this transformation include acetic anhydride (B1165640) and acetyl chloride. A general procedure involves dissolving the starting acetohydrazide derivative in a suitable solvent, such as dimethylformamide (DMF), followed by the addition of a base like triethylamine (B128534) and then the acetylating agent, acetic anhydride. The reaction typically proceeds at room temperature.

In some instances, the reaction of an acetohydrazide derivative with acetic acid in the presence of a dehydrating agent like phosphorous oxychloride can lead to N-acetylation, yielding the N'-acetyl acetohydrazide product instead of an expected cyclized compound. fayoum.edu.eg Another approach involves treating an acetohydrazide derivative with triethyl orthoformate while refluxing in acetic anhydride, which also results in the formation of the N'-(acetyl) acetohydrazide derivative. scirp.org

The table below summarizes typical conditions for the N-acetylation of acetohydrazide derivatives.

| Starting Material | Acetylating Agent | Solvent | Base/Catalyst | Conditions | Product | Yield | Reference |

| Acetohydrazide derivative | Acetic Anhydride | DMF | Triethylamine | Room temp, 1h | This compound derivative | ~80-90% | |

| Phthalazine acetohydrazide | Acetic Acid | - | POCl₃ | - | N'-acetyl acetohydrazide derivative | - | fayoum.edu.eg |

| 2-(Benzothiazol-2'-ylthio)acetohydrazide | Triethyl orthoformate | Acetic Anhydride | - | Reflux | N'-(acetyl) acetohydrazide derivative | - | scirp.org |

Reaction of Hydrazine Hydrate with Acetylating Agents

Another fundamental route to this compound involves the direct reaction of hydrazine hydrate with a suitable acetylating agent. rsc.orgnih.govrsc.org This method can, however, be complicated by the formation of both mono- and di-acylated products. The reaction of hydrazine with acyl chlorides or anhydrides can lead to the formation of 1,2-diacylhydrazines, and this side reaction is particularly predominant when using low molecular weight aliphatic acyl chlorides. orgsyn.org

The choice of acetylating agent and the reaction conditions can influence the product distribution. For example, microwave irradiation has been used to control the acetylation of hydrazine hydrate, leading to either mono- or di-acetylated products depending on the supporting reagent used.

Table of Mono- and Di-acetylation of Hydrazine Hydrate Reaction conditions: Microwave irradiation at 300 W.

| Acetylating Agent | Supporting Reagent | Product(s) | Reference |

| Acetic Anhydride | Basic Alumina | N-Acetylhydrazide, N,N'-Diacetylhydrazine | researchgate.netresearchgate.net |

| Ethyl Acetate (B1210297) | Neutral Alumina | N-Acetylhydrazide | researchgate.net |

Dehydrogenative N–N Coupling of Acetamide

The synthesis of this compound via the dehydrogenative N–N coupling of acetamide represents a more modern approach to forming the N-N bond directly. rsc.orgnih.govrsc.org This strategy is part of a broader class of reactions for synthesizing hydrazides from amides. While direct coupling of acetamide is a specific pathway, related methods involve the "activation" of the amide before reaction with a nitrogen source. For instance, a metal-free method involves converting primary and secondary amides into N-Boc, N-nitroso, or N-tosyl amides. These activated amides are then subjected to transamidation with hydrazine hydrate at room temperature to yield the desired acyl hydrazides in good yields (76–94%). researchgate.net This approach offers advantages such as a broad substrate scope, short reaction times, and mild conditions. researchgate.net

Acetylation of Aryl Hydrazides using Acetylating Reagents

The N-acetylation of aryl hydrazides is a widely employed method for preparing various N'-acetyl hydrazide derivatives. rsc.orgnih.govrsc.org This route utilizes common acetylating agents such as acetyl chloride, acetic anhydride, and acetyl arenoates to introduce the acetyl group onto the aryl hydrazide scaffold. nih.govresearchgate.net For example, N,N'-diacylhydrazines containing a 2,4-dichlorophenoxy moiety have been synthesized by reacting a substituted acyl chloride with the corresponding hydrazide intermediate in THF, often with the addition of triethylamine. mdpi.com Similarly, acylation of hydrazide derivatives with reagents like lauroyl chloride in pyridine (B92270) under reflux conditions has been reported. sapub.org

Novel Synthetic Approaches and Optimized Conditions

Recent research has focused on developing more efficient, environmentally friendly, and cost-effective methods for synthesizing this compound and its derivatives.

A notable novel approach involves using glacial acetic acid as both a reagent and a solvent under reflux conditions. rsc.orgnih.gov This method is considered a "green" alternative due to the non-toxic, safe, available, and low-cost nature of acetic acid. rsc.orgrsc.org The reaction proceeds by heating a solution of the hydrazide in glacial acetic acid under reflux for several hours. rsc.org This process has been shown to produce N'-acetylated hydrazides in good to excellent yields without the need for further purification. rsc.orgnih.gov For instance, reacting acetohydrazide with glacial acetic acid at reflux for 9 hours yielded this compound in 81.8% yield. nih.gov

Microwave-assisted synthesis has also emerged as a powerful tool for optimizing reaction conditions. researchgate.net This technique can significantly accelerate reaction rates, improve yields, and reduce reaction times compared to conventional heating methods. researchgate.netnih.gov For example, the synthesis of key hydrazide intermediates can be achieved with excellent yields (>95%) in a short time using microwave irradiation. mdpi.com

Another innovative strategy is the oxidative denitrogenative radical transacetylation. This method uses acetohydrazide as a source of the acetyl radical for the chemoselective N-acetylation of amines under mild, transition-metal-free conditions in water. The process employs environmentally friendly reagents like tert-butyl hydroperoxide (TBHP) and tert-butyl ammonium (B1175870) iodide (TBAI). acs.org

Comparison of Synthetic Approaches

| Method | Reagents | Conditions | Advantages | Disadvantages | Reference |

| Conventional N-Acetylation | Acetohydrazide, Acetic Anhydride/Acetyl Chloride | Room Temperature | High yield, well-established | Use of potentially harsh reagents | |

| Hydrazine Acetylation | Hydrazine Hydrate, Acetylating Agent | Varies | Direct route | Can produce mixtures of products | orgsyn.org |

| Green Synthesis | Hydrazide, Glacial Acetic Acid | Reflux | Environmentally friendly, low cost, simple | Requires high temperatures | rsc.orgnih.gov |

| Microwave-Assisted | Hydrazide, Acetylating Agent | Microwave Irradiation | Fast reaction times, high yields | Requires specialized equipment | researchgate.netmdpi.com |

Reaction Mechanisms in the Formation of this compound and its Derivatives

The formation of this compound and related derivatives proceeds through several fundamental reaction mechanisms, primarily involving nucleophilic attack by the hydrazine or hydrazide nitrogen.

In the N-acetylation of acetohydrazide or hydrazine, the mechanism involves the nucleophilic attack of the nitrogen atom of the hydrazide/hydrazine on the electrophilic carbonyl carbon of the acetylating agent (e.g., acetic anhydride or acetyl chloride). In the case of acetic anhydride, this attack leads to a tetrahedral intermediate which then collapses, expelling an acetate ion as a leaving group to form the N-acetylated product. When using an acid catalyst, the carbonyl oxygen of the acetylating agent is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.

When acetic acid itself is used as the acetylating agent, the reaction likely proceeds via nucleophilic acyl substitution. The nitrogen of the hydrazide attacks the carbonyl carbon of the protonated acetic acid. This is followed by the elimination of a water molecule to form the acetylated product. The rate of this acetylation is dependent on the concentration of the acetic acid. pharm.or.jpresearchgate.net

In syntheses that utilize coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC.HCl) and 1-hydroxybenzotriazole (B26582) (HOBt), the carboxylic acid is first activated. It forms an unstable, amine-reactive intermediate, which is then readily attacked by the nucleophilic nitrogen of the hydrazide to form the final amide bond. researchgate.net

The mechanism for the reaction between a carbonyl compound and hydrazine to form a hydrazone, an intermediate in some syntheses, is similar to imine formation. It involves the nucleophilic addition of hydrazine to the carbonyl carbon, followed by dehydration to form the C=N bond of the hydrazone. libretexts.org

Nucleophilic Substitution Reactions in Acetylation Processes

The principal method for synthesizing this compound involves nucleophilic substitution, specifically the N-acetylation of a hydrazine derivative. nih.govacs.orgrsc.org The most common approaches utilize readily available starting materials and acetylating agents.

One primary route involves the direct acetylation of hydrazine hydrate with an acetylating agent such as acetic anhydride or acetyl chloride. plos.org This reaction proceeds via a nucleophilic attack of the nitrogen atom of hydrazine on the electrophilic carbonyl carbon of the acetylating agent. The reaction typically results in the formation of N,N'-diacetylhydrazine, which is another name for this compound. plos.org

Alternatively, this compound can be synthesized through the N-acetylation of acetohydrazide. nih.govrsc.org In this two-step conceptual process, hydrazine is first mono-acetylated to form acetohydrazide, which is then subjected to a second acetylation step to yield the final product. A variety of acetylating agents can be employed, including acetyl chloride and acetic anhydride. rsc.org Acetic acid itself can also be used for acetylation, particularly under reflux conditions, and is considered a green and low-cost option. acs.orgresearchgate.net

The reaction of formic hydrazide with acetic acid can also lead to the formation of this compound through a process involving initial N-acetylation followed by rearrangement and subsequent reactions. nih.gov The choice of acetylating agent and reaction conditions can influence the yield and purity of the final product. For instance, the use of acetic anhydride in the presence of a catalyst like p-toluenesulfonic acid has been reported for the synthesis of N-acetylated pyrazoline derivatives from chalcones and hydrazine hydrate, highlighting a relevant synthetic strategy. researchgate.net

Hydrolysis Pathways of N-Acetylacetohydrazide Intermediates

The stability of this compound and its intermediates towards hydrolysis is a critical aspect of its chemistry. Generally, acylhydrazones, which share the hydrazone linkage, are known to be labile to hydrolysis, particularly under acidic conditions. researchgate.netresearchgate.net This hydrolysis typically proceeds through the cleavage of the carbon-nitrogen double bond, yielding an aldehyde and a hydrazide. researchgate.net The process is often acid-catalyzed. researchgate.netclockss.orgwur.nl

However, studies on diacylhydrazines, the class of compounds to which this compound belongs, have shown that they can be quite stable in aqueous solutions in the dark. nih.gov For some diacylhydrazine-type insect growth regulators, abiotic hydrolysis is considered a relatively minor degradation pathway compared to photolysis. nih.govresearchgate.net The hydrolysis of these compounds, when it occurs, is influenced by pH, with both acid and base-catalyzed pathways possible for many pesticides. wur.nl

The mechanism of hydrolysis for related structures, such as oxadiazoles, which can degrade into 1,2-diacylhydrazines, involves the addition of a water molecule to a C=N bond to form a tetrahedral intermediate. acs.org This intermediate then undergoes ring-opening. While not a direct hydrolysis of this compound, this illustrates a potential pathway for the breakdown of related heterocyclic systems to form diacylhydrazine structures.

Rearrangement Reactions Involving Acetylacetohydrazide Scaffolds

The this compound scaffold, being a diacylhydrazine, has the potential to undergo various rearrangement reactions. One notable example is the base-catalyzed 3,4-diaza researchgate.netresearchgate.netsigmatropic rearrangement observed in N-acyl-N'-enylhydrazines, which are structurally related to this compound. clockss.org This rearrangement proceeds through a hetero researchgate.netresearchgate.netsigmatropic shift of an enolate intermediate. clockss.org

Furthermore, diverse rearrangements have been documented for N,N'-diarylhydrazines, which can undergo benzidine, diphenyline, and semidine rearrangements, particularly under acidic conditions. researchgate.net While these specific rearrangements are characteristic of diarylhydrazines, they highlight the propensity of the hydrazine linkage to participate in molecular reorganizations.

In the context of mass spectrometry, deprotonated diacylhydrazine derivatives have been shown to undergo fragmentation via intramolecular rearrangement. plos.orgnih.gov This process involves the nucleophilic attack of an amide oxygen on the other carbonyl carbon, leading to the formation of an acid anion. plos.org Although this occurs in the gas phase under specific instrumental conditions, it demonstrates the inherent potential for intramolecular reactions within the diacylhydrazine framework. A proposed mechanism for the formation of acetamide from N'-formylacetohydrazide involves a rearrangement that produces acetamide and isocyanic acid. nih.gov

The Dimroth rearrangement, a well-known isomerization in heterocyclic chemistry involving the switching of endocyclic and exocyclic nitrogen atoms, has been observed in systems derived from acylhydrazines. scielo.bredu.krdrsc.org While not a direct rearrangement of the this compound scaffold itself, the involvement of acylhydrazine precursors in forming heterocyclic systems that can undergo this rearrangement is a relevant aspect of their reactivity.

Investigation of Reaction Kinetics and Thermodynamics

The study of reaction kinetics and thermodynamics provides crucial insights into the formation and stability of this compound. While specific kinetic and thermodynamic parameters for the synthesis of this compound are not extensively reported in the literature, the general principles can be understood from related systems.

The development of kinetic models is a significant aspect of process design in the synthesis of complex organic molecules, including pharmaceuticals. nih.gov Such studies typically involve monitoring the concentration of reactants and products over time to determine the reaction order and rate constants. For instance, the kinetics of the synthesis of an oxazine (B8389632) compound was studied to determine that the reaction is first order. edu.krd Similarly, kinetic studies on the acid hydrolysis of O-acetylated N-acetylneuraminic acid revealed a significant difference in hydrolysis rates compared to the non-acetylated form, highlighting the impact of the acetyl group on reaction kinetics. mdpi.com

Thermodynamic studies are essential for understanding the feasibility and equilibrium position of a reaction. The thermodynamic properties of decomposition, including activation energy (Ea), enthalpy of activation (ΔH), entropy of activation (ΔS), and Gibbs free energy of activation (ΔG), can be determined using techniques like differential thermal analysis (DTA). dcu.ie For example, studies on the decomposition of high-energy triazolo-tetrazine derivatives have shown that positive values of ΔG, ΔH, and ΔS indicate the absence of spontaneous reactions. dcu.ie In the context of dynamic combinatorial libraries based on acylhydrazones, it has been observed that the electrophilicity of the aldehyde is a more dominant factor than the nucleophilicity of the acylhydrazine in both the kinetic and thermodynamic control of the library's composition. nih.gov

Synthesis of this compound Derivatives for Targeted Research

The modification of the this compound structure allows for the synthesis of a diverse range of derivatives with potential applications in various fields of research.

Strategies for Structural Modification and Diversification

The this compound molecule offers several sites for structural modification. The terminal amino groups of the precursor acetohydrazide can be reacted with various electrophiles to introduce different functional groups. For instance, condensation of acetohydrazide with aromatic aldehydes leads to the formation of Schiff bases.

Further diversification can be achieved by reacting the hydrazide moiety with different anhydrides or acyl chlorides. For example, reaction with maleic anhydride results in an acyclic butenoic acid derivative. The synthesis of N-acetylated pyrazoline derivatives from chalcones, hydrazine hydrate, and acetic anhydride demonstrates how the core structure can be incorporated into more complex heterocyclic systems. researchgate.net Similarly, acetohydrazide derivatives have been used as key intermediates for the synthesis of various heterocyclic compounds, including pyrazoles. nih.gov

Synthesis of N,N'-Diacylhydrazines from this compound

This compound itself is a symmetrical N,N'-diacylhydrazine. However, it can also serve as a starting point or a reference compound for the synthesis of other N,N'-diacylhydrazines. A general method for the synthesis of N,N'-diacylhydrazines involves the acylation of a hydrazide.

For instance, starting with an acetohydrazide derivative, reaction with another acyl chloride can lead to an unsymmetrical N,N'-diacylhydrazine. mdpi.com In one reported attempt, refluxing an N'-acetyl acetohydrazide derivative with acetic anhydride did not lead to cyclization but resulted in O-acylation, yielding a diacetyl derivative. This indicates that the acetyl groups can be further functionalized.

The synthesis of novel symmetrical N,N'-diacylhydrazines has been achieved through the oxidation of acid carbohydrazides. Another approach involves a copper-catalyzed multi-component reaction of aldehydes and aryl hydrazines to produce N',N'-diaryl acylhydrazines with high regioselectivity. These methods, while not starting directly from this compound, are central to the synthesis of the broader class of N,N'-diacylhydrazine compounds and provide pathways for creating a wide array of structurally diverse molecules.

Preparation of Heterocyclic Compounds Utilizing this compound as a Precursor

This compound, as a 1,2-diacylhydrazine derivative, serves as a valuable and versatile precursor in the synthesis of various heterocyclic systems. Its structure, containing a reactive N-N bond flanked by two carbonyl groups, is primed for cyclization reactions, particularly for forming five-membered aromatic rings. The most prominent application is in the synthesis of 1,3,4-oxadiazoles.

The conversion of this compound or related N,N'-diacylhydrazines into 1,3,4-oxadiazoles is typically achieved through dehydrative cyclization. researchgate.net This process involves the intramolecular removal of a water molecule, which can be promoted by various reagents, including strong acids, phosphorus oxychloride, or via thermal methods. The general mechanism involves the enolization of one of the carbonyl groups, followed by a nucleophilic attack from the adjacent amide nitrogen and subsequent dehydration to form the stable aromatic oxadiazole ring.

Furthermore, derivatives of acetohydrazide, such as N'-arylidene acetohydrazides, can undergo oxidative cyclization to yield substituted 1,3,4-oxadiazoles. organic-chemistry.org For instance, reactions mediated by hypervalent iodine provide a pathway to these heterocycles in good yields. organic-chemistry.org While this compound is a symmetrical diacylhydrazine, related unsymmetrical diacylhydrazides are also common starting points for creating 2,5-disubstituted 1,3,4-oxadiazoles. rsc.orgd-nb.info

Beyond oxadiazoles, the hydrazide moiety is fundamental to the synthesis of other heterocycles like pyrazoles and triazoles. nih.govorganic-chemistry.org The classical Knorr pyrazole (B372694) synthesis, for example, involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. nih.govnih.gov While simple hydrazines are typically used, the fundamental reactivity pattern highlights the importance of the hydrazine functional group, which is central to the structure of this compound. Similarly, cyanoacetohydrazide, a related compound, is widely used as a precursor for a variety of heterocyclic compounds, demonstrating the synthetic utility of the acetohydrazide scaffold. mdpi.comchemrxiv.orgresearchgate.net

Table 1: Synthesis of Heterocyclic Compounds from Hydrazide Precursors

| Heterocycle | Precursor Type | Reaction Type | Key Reagents/Conditions | Reference |

|---|---|---|---|---|

| 1,3,4-Oxadiazoles | N,N'-Diacylhydrazines | Dehydrative Cyclization | Heat, Strong Acids (e.g., H₂SO₄), POCl₃, Burgess reagent | researchgate.net |

| Substituted 1,3,4-Oxadiazoles | N'-Arylidene Acetohydrazides | Oxidative Cyclization | Hypervalent iodine reagents | organic-chemistry.org |

| 2,5-Disubstituted 1,3,4-Oxadiazoles | N-Acyl Hydrazones | Electrochemical Oxidation | DABCO (redox mediator), Acetonitrile | d-nb.info |

| Pyrazoles | Hydrazines & 1,3-Diketones | Knorr Synthesis (Condensation/Cyclization) | Acidic or basic conditions | nih.govnih.gov |

| 1,2,3-Triazoles | Organic Azides & Alkynes | 1,3-Dipolar Cycloaddition | Copper(I) or Ruthenium catalysts | organic-chemistry.orgnih.gov |

Development of Novel Acetylating Reagents and Green Chemistry Approaches

The synthesis and application of this compound are increasingly influenced by the principles of green chemistry, which prioritize the reduction of hazardous substances, waste, and energy consumption. mdpi.comtaylorfrancis.com This focus has led to the development of more environmentally benign synthetic methods.

A significant green approach involves the use of acetic acid not only as a reagent but also as a green solvent and catalyst. nih.govrsc.orgrsc.org Acetic acid is recognized for its non-toxicity, low cost, and availability, making it a preferable alternative to hazardous acetylating agents like acetyl chloride or acetic anhydride in certain applications. nih.govhumanjournals.com Research has demonstrated that various alkyl and aryl hydrazides can be effectively acetylated by refluxing in glacial acetic acid, leading to the formation of N'-acetyl hydrazide derivatives, including this compound, in good to excellent yields without the need for extensive purification. rsc.orgresearchgate.net

Solvent-free reaction conditions represent another major advancement in green chemistry. sioc-journal.cn Mechanosynthesis, through methods like grinding or ball milling, eliminates the need for potentially harmful organic solvents, reduces waste, and can increase reaction efficiency. rsc.orgrsc.org A mild and efficient synthesis of N-acylhydrazones, which are precursors to many heterocycles, has been developed using a simple grindstone procedure at room temperature, catalyzed by acetic acid. rsc.org This solvent-less approach often results in pure products, avoiding complex work-up procedures and energy consumption associated with heating. rsc.org High hydrostatic pressure has also been explored as a green activation method for the solvent- and catalyst-free synthesis of heterocycles and other molecules. beilstein-journals.org

While this compound is typically the product of acetylation, the reagents used for its synthesis are a key focus of green innovation. Conventional methods often use acetyl chloride or acetic anhydride, which can be corrosive or leave behind byproducts. researchgate.netsphinxsai.com The development of methods using catalysts like zinc acetate in acetic acid under microwave irradiation provides a chemo-selective and green alternative for N-acetylation. humanjournals.com These approaches align with the core principles of green chemistry by improving atom economy and reducing the environmental impact of chemical synthesis. sphinxsai.com

Table 2: Green Chemistry Approaches in Hydrazide Synthesis and Modification

| Green Approach | Methodology | Key Features | Application Example | Reference |

|---|---|---|---|---|

| Green Solvent/Catalyst | Refluxing in glacial acetic acid | Non-toxic, inexpensive, readily available, acts as solvent, catalyst, and reagent | N-acetylation of various hydrazides to form products like this compound | nih.govrsc.orgrsc.org |

| Solvent-Free Synthesis | Grindstone Chemistry | No organic solvent, mild room temperature conditions, minimal work-up | Stereoselective synthesis of N-acylhydrazones | rsc.org |

| Solvent-Free Synthesis | Ball Milling | Eliminates bulk solvents, reduces waste, unique reaction environment | Synthesis of various pharmaceutically important molecules | rsc.org |

| Alternative Energy Source | Microwave Irradiation | Rapid heating, shorter reaction times, often improved yields | N-acetylation of amines using zinc acetate in acetic acid | humanjournals.com |

| Alternative Activation | High Hydrostatic Pressure (HHP) | Enables catalyst- and solvent-free reactions, high yields | Acylation and heterocycle synthesis | beilstein-journals.org |

Advanced Spectroscopic Characterization and Structural Elucidation of N Acetylacetohydrazide

Role in Organic Synthesis

N'-Acetylacetohydrazide serves as a useful building block and intermediate in the synthesis of more complex organic molecules. It has been identified as a reactant in the preparation of pyrrolo[2,1-c] dcu.iersc.orgbenzodiazepines (PBDs), a class of compounds with significant biological activity. dcu.ie Furthermore, the N-acetylacetohydrazide moiety is utilized in the construction of heterocyclic systems, such as pyridine (B92270) derivatives. ontosight.ai Its appearance as a named impurity in the synthesis of pharmaceuticals like Linezolid and Alprazolam suggests its role as a potential intermediate or byproduct in complex synthetic pathways. nih.gov

Coordination Chemistry

With multiple lone-pair-bearing oxygen and nitrogen atoms, this compound can function as a ligand in coordination chemistry. iucr.org It has been shown to react with stable N-heterocyclic silylenes through double N-H bond activation to form five-coordinate silicon compounds, which were characterized by single-crystal X-ray analysis. rsc.org It is also a precursor in the synthesis of more complex silyl (B83357) derivatives, such as Si,Si′-substituted 1,2-bis(dimethylsilylmethyl)diacetylhydrazines, which are notable for containing two hypervalent silicon atoms. bgu.ac.il Additionally, N,N'-diacetylhydrazine has been used as a component in the metal-ion-controlled synthesis of binuclear macrocyclic complexes. shd.org.rs

Biological and Pharmacological Research

The N,N'-diacylhydrazine structural motif is present in a wide array of compounds investigated for their biological activities. This class of molecules has shown potential as insecticides, fungicides, and herbicides. ugr.es While extensive biological research on this compound itself is limited, some studies have explored its potential role in folate metabolism in animals. dcu.ie

In silico screening of compounds related to this compound has suggested potential activity against enzymatic targets such as SIRT1, TPMT, and Tyrosinase. shd.org.rs The broader family of hydrazide-hydrazone metal complexes is an active area of research for developing novel antitumor agents, highlighting the pharmacological relevance of the core structure. frontiersin.org

Theoretical and Computational Chemistry of N Acetylacetohydrazide

Role in Organic Synthesis

As a stable and functionalized molecule, it serves as a valuable building block.

Hydrazides and their derivatives are well-known precursors for synthesizing a wide variety of heterocyclic compounds, which are core structures in many pharmaceuticals and agrochemicals. The N-N bond and carbonyl groups in N'-Acetylacetohydrazide provide reactive sites for cyclization reactions. For instance, related hydrazides react with diketones to form pyrazole (B372694) derivatives. scirp.org

This compound is itself the simplest symmetric N,N'-diacylhydrazine. nih.gov This class of compounds is of significant interest in medicinal chemistry and materials science. scirp.orgresearchgate.netmdpi.com The structure serves as a fundamental scaffold, and numerous studies focus on the synthesis of more complex N,N'-diacylhydrazine derivatives by modifying the acyl groups to explore their biological activities. researchgate.netmdpi.com

Research Applications

This compound is primarily used in laboratory settings for chemical research. cymitquimica.com Studies have investigated its interactions with other chemicals, such as acetic acid, under various conditions to understand reaction mechanisms like N-acetylation and hydrolysis. nih.govrsc.orgrsc.org Its analytical separation and detection can be performed using techniques like reverse-phase high-performance liquid chromatography (HPLC). sielc.com The broader class of N,N'-diacylhydrazines is frequently synthesized and studied for potential biological activities. mdpi.com

Advanced Research Applications of N Acetylacetohydrazide and Its Derivatives

Coordination Chemistry

N,N'-diacylhydrazines are known to act as ligands, binding to metal centers through their oxygen and nitrogen atoms. mtct.ac.in Specific research has shown that 1,2-diacetylhydrazine undergoes double N-H bond activation when reacted with a stable N-heterocyclic silylene, resulting in a five-coordinate silicon compound. nih.gov Furthermore, the deuterated form of diacetyl hydrazine (B178648) has been utilized in the preparation of ruthenium dinuclear complexes, highlighting its utility in constructing specific organometallic structures. chemicalbook.com

Future Directions and Emerging Research Avenues for N Acetylacetohydrazide

Advanced Mechanistic Studies using Ultrafast Spectroscopy and Time-Resolved Techniques

To fully harness the potential of N'-Acetylacetohydrazide in applications like light-driven material synthesis, a deep understanding of its reaction dynamics at the most fundamental level is crucial. google.com Future research is moving towards employing sophisticated spectroscopic techniques to probe the intricate details of its chemical transformations in real-time.

Ultrafast Spectroscopy: Techniques like transient absorption spectroscopy can be used to track the formation and decay of short-lived intermediates and excited states on femtosecond (10⁻¹⁵ s) to picosecond (10⁻¹² s) timescales. rp-photonics.com This would allow researchers to directly observe the initial steps of photochemical reactions involving this compound, providing critical data on reaction pathways and quantum yields.

Time-Resolved Techniques: Time-Correlated Single Photon Counting (TCSPC) is a powerful method for measuring the fluorescence lifetimes of molecules. iastate.eduhoriba.com Applying TCSPC to this compound and its derivatives can reveal information about their excited-state dynamics, including rates of radiative and non-radiative decay. This is particularly important for developing fluorescent probes or photosensitizers. Time-resolved X-ray spectroscopy could further provide "molecular movies" by resolving the structural changes and electronic energy shifts as chemical bonds are formed and broken during a reaction. psi.ch

By combining these advanced methods, researchers can build a comprehensive picture of the photophysical and photochemical properties of this compound, which is essential for designing more efficient photoinitiators and light-responsive materials. google.com

Development of Novel this compound-Based Materials with Tunable Properties

The hydrazide functional group is a versatile building block for creating advanced materials with tailored properties. iscientific.org Future research will likely focus on incorporating this compound into various material architectures.

Polymers and Composites: this compound can serve as a monomer or a cross-linking agent in the synthesis of novel polymers. Its ability to form hydrogen bonds and coordinate with metal ions can be exploited to control the mechanical and thermal properties of the resulting polymers. Furthermore, integrating this compound into composites, such as those with conducting polymers, could lead to materials with unique electrical or optical characteristics. nsf.gov For instance, the synthesis of hydrazone-based compounds has been shown to be applicable in creating chemosensors. rsc.org

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. The design and synthesis of new MOF platforms are significantly advanced by applying principles of reticular chemistry and the molecular building block (MBB) approach. nih.gov While specific research on this compound in MOFs is nascent, the broader class of hydrazide and hydrazone linkers is being explored for creating MOFs with specific functionalities. rsc.orgrsc.org By using this compound or its derivatives as ligands, it may be possible to create MOFs with tunable pore sizes and chemical environments, making them suitable for applications in gas storage, separation, and catalysis. acs.orguni-koeln.de The inherent reactivity of the hydrazide group could also be used for post-synthetic modification of the MOF, allowing for the introduction of further functionalities.

A summary of potential material applications is presented below:

| Material Type | Potential Role of this compound | Desired Properties & Applications |

|---|---|---|

| Functional Polymers | Monomer, Cross-linker, Additive | Enhanced thermal stability, controlled mechanical properties, photo-responsiveness for smart materials. |

| Conducting Polymer Composites | Dispersant, Interfacial modifier | Improved processability and performance of conducting polymers for use in sensors and electronic devices. nsf.gov |

| Metal-Organic Frameworks (MOFs) | Organic Linker (Ligand) | Tunable porosity for gas separation (e.g., Xe/Kr), nih.gov catalysis, and controlled drug release. acs.org |

| Fluorescent Materials | Fluorophore Core | Development of sensors and probes for detecting metal ions or biological molecules. rsc.org |

Integrated Experimental and Computational Approaches for Drug Discovery

The hydrazide moiety is a well-established pharmacophore found in numerous bioactive compounds. iscientific.orgmdpi.com The future of drug discovery involving this compound and its derivatives will heavily rely on the synergy between experimental synthesis and advanced computational modeling. mdpi.com This integrated approach accelerates the identification and optimization of promising drug candidates. nih.govbeilstein-journals.org

Computational Screening and Molecular Docking: In silico methods are now indispensable in the early stages of drug discovery. mdpi.comfrontiersin.org Large virtual libraries of this compound derivatives can be rapidly screened against biological targets using molecular docking simulations. These simulations predict the binding affinity and orientation of a molecule within the active site of a protein, helping to prioritize compounds for synthesis and experimental testing. nih.govresearchgate.net For example, docking studies have been used to suggest the mechanism of action for new hydrazide derivatives as antitubercular agents. nih.gov

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies help to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com By developing QSAR models for this compound derivatives, researchers can predict the activity of unsynthesized compounds and guide the design of molecules with enhanced potency. frontiersin.org

ADMET Prediction: A significant cause of failure in drug development is unfavorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. frontiersin.org Computational tools can now predict these properties from a molecule's structure, allowing for the early identification of candidates with poor pharmacokinetic profiles. rsc.org This "fail early, fail cheap" approach saves considerable time and resources.

The iterative cycle of computational design, chemical synthesis, and biological evaluation is a powerful paradigm for modern drug discovery. mdpi.com

| Computational Technique | Application in this compound Research | Expected Outcome |

| Molecular Docking | Predicting binding modes with therapeutic targets (e.g., enzymes, receptors). researchgate.net | Identification of potential lead compounds and elucidation of mechanism of action. nih.gov |

| 3D-QSAR | Correlating structural features with biological activity (e.g., antifungal). mdpi.com | Guiding the design of more potent derivatives. |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the ligand-protein complex over time. researchgate.netnih.gov | Assessing the stability of binding and understanding allosteric effects. nih.gov |

| ADMET Prediction | In silico evaluation of pharmacokinetic and toxicity profiles. frontiersin.orgrsc.org | Early-stage filtering of compounds with undesirable properties to reduce late-stage attrition. |

Exploration of this compound in Green and Sustainable Chemistry

Green chemistry focuses on designing chemical products and processes that minimize the use and generation of hazardous substances. itrcweb.orgscirp.org Hydrazides, including this compound, are being explored for their potential role in developing more sustainable chemical methodologies. google.com

Greener Synthetic Routes: Research is ongoing to develop more environmentally benign methods for synthesizing hydrazides and their derivatives. iris-biotech.denih.gov This includes the use of greener solvents, catalysts, and reaction conditions that reduce energy consumption and waste generation. mdpi.com For example, microwave-assisted synthesis and solvent-free grinding techniques have been reported for some hydrazide derivatives. rjptonline.org

Renewable Feedstocks: A key aspect of sustainable chemistry is the use of renewable resources. google.comitrcweb.org Future work could explore the synthesis of this compound derivatives from biomass-derived starting materials, reducing the reliance on fossil fuels.

Catalysis: The hydrazide functional group can act as a ligand for metal catalysts. Developing catalysts based on this compound could lead to more efficient and selective chemical transformations, a core principle of green chemistry. mdpi.com The use of electrosynthesis, a profound synthetic tool, has also been applied to achieve efficient and green applications of sulfonyl hydrazides. acs.org

The application of green chemistry principles to the lifecycle of this compound, from its synthesis to its application, is a critical area for future research, aiming to enhance the sustainability of chemical manufacturing. researchgate.neteuchems.eu

Investigation of Fractional Derivatives and Their Applications in Complex Systems Modeling

Fractional calculus, which generalizes the concept of differentiation and integration to non-integer orders, is emerging as a powerful tool for modeling complex systems that exhibit memory and hereditary properties. d-nb.infoemis.de While the direct application to this compound is a highly novel and largely unexplored area, it represents a potential frontier in theoretical and computational chemistry.

Modeling Complex Reaction Kinetics: Traditional chemical kinetics models use integer-order differential equations. However, for reactions in complex media, such as within the pores of a MOF or in biological systems, these models may not fully capture the system's dynamics. Fractional-order models could provide a more accurate description of diffusion-limited or other non-ideal reaction kinetics involving this compound. mdpi.com

Understanding Viscoelastic Properties of Materials: For the novel polymers and materials developed from this compound, fractional calculus could be used to model their viscoelastic behavior. The response of these materials to stress or strain often involves memory effects that are well-described by fractional derivatives.

This research avenue is highly theoretical and would require significant interdisciplinary collaboration between chemists, physicists, and mathematicians. The investigation into fractional derivatives could open up new ways of understanding and predicting the behavior of this compound and its derivatives in complex environments. researchgate.net

Q & A

Q. What are the standard synthetic routes for N'-Acetylacetohydrazide, and how can purity be optimized?

this compound is typically synthesized via nucleophilic acyl substitution. For example, hydrazine hydrate reacts with ethyl acetoacetate in ethanol under reflux, followed by recrystallization in ethanol to yield white crystalline products . Purification methods include vacuum filtration and solvent recrystallization, with ethanol being preferred due to its polarity and solubility profile. Purity can be verified via melting point analysis (reported range: 160–165°C) and spectroscopic techniques (FT-IR for hydrazide N-H stretches at ~3200 cm⁻¹ and carbonyl peaks at ~1650 cm⁻¹) .

Q. How can researchers characterize this compound’s structural and thermal stability?

Structural characterization employs NMR (¹H and ¹³C) to confirm the acetyl and hydrazide moieties. For thermal stability, differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) can identify decomposition temperatures. Stability under storage conditions (e.g., prolonged exposure to humidity) should be assessed using accelerated aging studies, referencing protocols for similar hydrazides .

Q. What solvent systems are optimal for reactivity studies involving this compound?

Polar aprotic solvents like dimethylformamide (DMF) or dimethylacetamide (DMAc) enhance reactivity in acyl transfer reactions. For nucleophilic substitutions, ethanol or methanol is preferred due to their ability to stabilize intermediates. Solvent choice should align with reaction kinetics, monitored via HPLC or TLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Discrepancies in antimicrobial or antifungal activity may arise from variations in assay conditions (e.g., bacterial strain selection, nutrient media pH). Standardized protocols, such as broth microdilution (CLSI guidelines), should be adopted. Cross-validation using multiple strains and replicates, coupled with statistical analysis (e.g., ANOVA for IC₅₀ values), improves reliability .

Q. What strategies mitigate decomposition of this compound during high-temperature reactions?

Decomposition above 180°C necessitates inert atmospheres (N₂ or Ar) and shorter reaction times. Catalytic additives like molecular sieves can absorb moisture, reducing hydrolysis. Real-time monitoring via in-situ FT-IR or mass spectrometry helps identify degradation pathways .

Q. How can computational methods guide the design of this compound-based polymers?

Density functional theory (DFT) simulations predict electronic properties and reactivity sites for polymerization. Molecular dynamics (MD) modeling assesses backbone flexibility and thermal behavior. Experimental validation includes synthesizing poly(amide-hydrazide) composites and testing mechanical properties (tensile strength, glass transition temperature) .

Methodological Considerations

Q. What safety protocols are critical when handling this compound in the lab?

Use fume hoods to avoid inhalation of hydrazine vapors. Personal protective equipment (PPE) such as nitrile gloves and lab coats is mandatory. Spills require immediate neutralization with dilute acetic acid, followed by disposal as hazardous waste .

Q. How should researchers address batch-to-batch variability in synthesis?

Implement quality control checks via HPLC purity assays (>98%) and elemental analysis (C, H, N). Optimize stoichiometric ratios (e.g., hydrazine:ester molar ratio ≥1.2) to minimize unreacted starting materials. Document reaction parameters (temperature, stirring rate) for reproducibility .

Data Analysis and Reporting

Q. What statistical frameworks are appropriate for analyzing dose-response data in bioactivity studies?

Use nonlinear regression models (e.g., log-dose vs. response) to calculate EC₅₀ values. Report confidence intervals and p-values for significance testing. Outliers should be identified via Grubbs’ test and excluded with justification .

Q. How can systematic reviews improve the interpretation of this compound research?

Follow PRISMA guidelines to screen literature, extract data, and assess bias. Meta-analyses should weight studies by sample size and methodological rigor (e.g., Cochrane Risk of Bias Tool). Highlight gaps, such as limited in vivo toxicology data, to guide future work .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.